JMV 3002

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

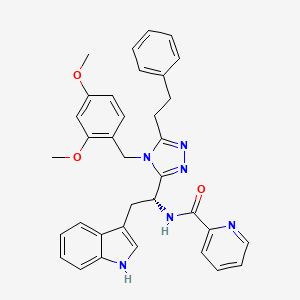

N-[(1R)-1-[4-[(2,4-dimethoxyphenyl)methyl]-5-(2-phenylethyl)-1,2,4-triazol-3-yl]-2-(1H-indol-3-yl)ethyl]pyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H34N6O3/c1-43-27-17-16-25(32(21-27)44-2)23-41-33(18-15-24-10-4-3-5-11-24)39-40-34(41)31(38-35(42)30-14-8-9-19-36-30)20-26-22-37-29-13-7-6-12-28(26)29/h3-14,16-17,19,21-22,31,37H,15,18,20,23H2,1-2H3,(H,38,42)/t31-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMGBPWZCCHVQAY-WJOKGBTCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CN2C(=NN=C2C(CC3=CNC4=CC=CC=C43)NC(=O)C5=CC=CC=N5)CCC6=CC=CC=C6)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)CN2C(=NN=C2[C@@H](CC3=CNC4=CC=CC=C43)NC(=O)C5=CC=CC=N5)CCC6=CC=CC=C6)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H34N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

586.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

JMV 3002 mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action of JMV 3002

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a potent and selective antagonist of the Growth Hormone Secretagogue Receptor type 1a (GHS-R1a), also known as the ghrelin receptor. Its mechanism of action centers on the competitive inhibition of this G protein-coupled receptor, primarily impacting physiological processes regulated by ghrelin, such as appetite, energy homeostasis, and growth hormone secretion. This document provides a detailed overview of the molecular interactions, signaling pathways, and functional consequences of this compound's activity, supported by quantitative data and experimental methodologies.

Core Mechanism of Action: Antagonism of GHS-R1a

This compound functions as a competitive antagonist at the GHS-R1a. This means it binds to the receptor at the same site as the endogenous ligand, ghrelin, but does not activate the receptor. By occupying the binding site, this compound prevents ghrelin from binding and initiating downstream signaling cascades. This blockade of ghrelin-induced signaling is the cornerstone of this compound's pharmacological effects.

Signaling Pathways Modulated by this compound

The GHS-R1a is a G protein-coupled receptor that, upon activation by ghrelin, primarily couples to Gαq/11. This initiates a signaling cascade that leads to the activation of phospholipase C (PLC), subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG), and ultimately an increase in intracellular calcium concentrations. This compound, by preventing ghrelin binding, inhibits this entire pathway.

Below is a diagram illustrating the canonical GHS-R1a signaling pathway and the inhibitory action of this compound.

Figure 1: this compound Mechanism of Action on GHS-R1a Signaling.

Quantitative Pharmacological Data

The binding affinity of this compound for the GHS-R1a has been characterized through various radioligand binding assays. The following table summarizes the key quantitative parameters.

| Parameter | Value | Species | Assay Type | Reference |

| Ki | 8.70 nM | Human | Direct ligand binding with fluorescence energy transfer | [1] |

| Ki | 9.20 nM | Human | Direct ligand binding with fluorescence energy transfer | [1] |

Experimental Protocols

The determination of this compound's mechanism of action relies on a combination of in vitro and in vivo experimental approaches.

In Vitro Binding Assays

This is a standard method to determine the binding affinity (Ki) of a test compound.

Figure 2: Workflow for a Radioligand Displacement Assay.

Brief Protocol Description: Membranes from cells stably expressing the human GHS-R1a are incubated with a fixed concentration of a radiolabeled ghrelin analog (e.g., [¹²⁵I]-His⁹-ghrelin) and increasing concentrations of this compound. Following incubation to allow binding to reach equilibrium, the mixture is filtered to separate the membrane-bound radioligand from the free radioligand. The radioactivity retained on the filter is then quantified. The concentration of this compound that inhibits 50% of the specific binding of the radioligand is determined as the IC₅₀ value. The Ki is then calculated using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

In Vivo Functional Assays

This assay assesses the ability of this compound to block the orexigenic (appetite-stimulating) effect of ghrelin in animal models.

Brief Protocol Description: Rodents are administered this compound (often via intracerebroventricular injection to target the central nervous system) prior to the administration of ghrelin.[2] Food intake is then measured over a defined period. A reduction in ghrelin-induced food intake in the presence of this compound demonstrates its antagonistic effect in a physiological context.[2] Central injection of GHS-R1A antagonists, including this compound, has been shown to suppress food intake induced by ghrelin in a dose-dependent manner.[2]

This technique is used to measure the effect of this compound on the electrical activity of neurons that are responsive to ghrelin, such as those in the arcuate nucleus of the hypothalamus.

Brief Protocol Description: Brain slices containing the arcuate nucleus are prepared. Extracellular recordings are taken from individual neurons to measure their firing rate. Ghrelin is applied to the slice, which typically alters the firing rate of responsive neurons. This compound is then co-applied with ghrelin. Inhibition of the ghrelin-induced change in neuronal activity by this compound provides direct evidence of its antagonistic action at the cellular level.[2]

Functional Consequences of this compound Action

The antagonism of GHS-R1a by this compound leads to several significant physiological outcomes, primarily related to the blockade of ghrelin's effects.

-

Appetite and Food Intake: this compound has been demonstrated to reduce fasting-induced food intake and suppress ghrelin-induced feeding.[2]

-

Body Weight and Adiposity: Chronic administration of this compound has been shown to decrease body weight and adipose tissue mass in models of diet-induced obesity.[2]

-

Hormone Secretion: By blocking the GHS-R1a, this compound is expected to inhibit ghrelin-stimulated growth hormone release from the pituitary gland.

Conclusion

This compound is a well-characterized GHS-R1a antagonist. Its mechanism of action is centered on the competitive blockade of ghrelin binding, leading to the inhibition of downstream Gαq/11-mediated signaling. This has been substantiated by in vitro binding and functional assays, as well as in vivo studies demonstrating its effects on appetite and energy balance. The data presented in this guide underscore the potential of this compound as a valuable research tool for elucidating the physiological roles of the ghrelin system and as a potential therapeutic agent for conditions characterized by excessive ghrelin activity, such as obesity.

References

JMV 3002: A Technical Guide to a Potent Ghrelin Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

JMV 3002 is a potent and selective non-peptide antagonist of the ghrelin receptor (GHSR1a). As a member of the 1,2,4-triazole class of compounds, it has demonstrated significant utility in preclinical research for investigating the physiological roles of the ghrelin system. This technical guide provides a comprehensive overview of this compound, including its binding affinity, in vivo efficacy, and the underlying signaling pathways. Detailed experimental protocols and structured data tables are presented to facilitate its application in research and drug development.

Core Compound Properties

This compound is a small molecule with the molecular formula C35H34N6O and a molecular weight of 586.70 g/mol . Its chemical structure is characterized by a trisubstituted 1,2,4-triazole core.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in various in vitro and in vivo studies.

Table 1: In Vitro Binding Affinity and Potency of this compound

| Parameter | Value | Species | Assay Type | Reference |

| IC50 | 1.1 nM | Rat | Competitive Radioligand Binding Assay | [1] |

| Ki | 8.70 nM | Human | Competitive Binding Assay | |

| Ki | 9.20 nM | Human | Competitive Binding Assay |

Table 2: In Vivo Efficacy of this compound

| Effect | Metric | Value | Species | Administration | Reference |

| Inhibition of Hexarelin-Stimulated Food Intake | % Inhibition | 98% | Rat | 80 µg/kg | [1] |

| Decrease in Food Intake in Fasted Animals | ED50 | 2.05 mg/kg | Mouse | Not Specified | |

| Reduction in Body Weight | Dosage | 20 mg/kg (twice daily for 14 days) | Mouse (Diet-Induced Obesity) | Not Specified | |

| Reduction in Adipose Tissue Mass | Dosage | 20 mg/kg (twice daily for 14 days) | Mouse (Diet-Induced Obesity) | Not Specified |

Experimental Protocols

In Vitro Competitive Radioligand Binding Assay (for IC50 Determination)

This protocol is a generalized representation based on standard methodologies for ghrelin receptor binding assays.

Objective: To determine the concentration of this compound that inhibits 50% of the specific binding of a radiolabeled ghrelin receptor agonist.

Materials:

-

Cell Line: HEK293 cells stably expressing the human or rat ghrelin receptor (GHSR1a).

-

Radioligand: [125I]-His-Ghrelin.

-

Test Compound: this compound.

-

Non-specific Binding Control: Unlabeled ghrelin (1 µM).

-

Binding Buffer: 50 mM Tris-HCl, pH 7.4, containing 0.2% BSA and protease inhibitors.

-

Filtration Apparatus: Cell harvester with glass fiber filters.

-

Scintillation Counter.

Procedure:

-

Membrane Preparation: Culture GHSR1a-expressing HEK293 cells to confluence. Harvest the cells and homogenize in ice-cold binding buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Collect the supernatant and centrifuge at high speed to pellet the membranes. Resuspend the membrane pellet in fresh binding buffer.

-

Assay Setup: In a 96-well plate, add the following components in order:

-

Binding buffer.

-

A fixed concentration of [125I]-His-Ghrelin (typically at or below its Kd).

-

Increasing concentrations of this compound (for the competition curve).

-

For total binding wells, add vehicle instead of this compound.

-

For non-specific binding wells, add 1 µM unlabeled ghrelin.

-

Cell membrane preparation.

-

-

Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).

-

Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of this compound. Fit the data using a non-linear regression model to determine the IC50 value.

In Vivo Food Intake Study in Rodents

This protocol is a generalized representation based on standard methodologies for assessing the effect of compounds on food intake.

Objective: To evaluate the effect of this compound on food intake in rats or mice.

Materials:

-

Animals: Adult male Sprague-Dawley rats or C57BL/6 mice.

-

Housing: Individually housed in metabolic cages that allow for precise measurement of food consumption.

-

Test Compound: this compound dissolved in a suitable vehicle (e.g., saline, DMSO).

-

Control: Vehicle solution.

-

Food: Standard chow pellets.

-

Weighing Scale.

Procedure:

-

Acclimation: Acclimate the animals to individual housing and the specific diet for several days before the experiment.

-

Fasting: Fast the animals overnight (e.g., 16-18 hours) with free access to water to ensure a robust feeding response.

-

Compound Administration: At the beginning of the dark cycle (the active feeding period for rodents), administer this compound or vehicle via the desired route (e.g., intraperitoneal, oral gavage).

-

Food Presentation: Immediately after administration, provide a pre-weighed amount of food to each animal.

-

Measurement of Food Intake: Measure the amount of food consumed at specific time points (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food and any spillage.

-

Data Analysis: Calculate the cumulative food intake for each animal. Compare the food intake between the this compound-treated groups and the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA).

Signaling Pathways and Mechanism of Action

The ghrelin receptor (GHSR1a) is a G-protein coupled receptor (GPCR) that primarily signals through the Gαq/11 pathway. Upon activation by ghrelin, GHSR1a stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, trigger downstream signaling cascades, including the activation of the Mitogen-Activated Protein Kinase (MAPK/ERK) pathway and the transcriptional co-activator Yes-associated protein (YAP).

This compound acts as a competitive antagonist at the GHSR1a, blocking the binding of ghrelin and thereby inhibiting the initiation of this signaling cascade.

Ghrelin Receptor Signaling Pathway Blockade by this compound

Caption: Blockade of the ghrelin receptor signaling pathway by this compound.

Experimental Workflow for Assessing this compound's Effect on ERK Phosphorylation

Caption: Workflow for Western blot analysis of ERK phosphorylation.

Conclusion

This compound is a valuable pharmacological tool for the investigation of the ghrelin system. Its high potency and demonstrated in vivo efficacy make it a suitable candidate for studies aimed at understanding the role of ghrelin in metabolism, appetite regulation, and other physiological processes. The provided data and protocols serve as a resource for researchers to design and execute experiments utilizing this potent ghrelin receptor antagonist. Further research is warranted to fully elucidate its therapeutic potential in conditions such as obesity and metabolic disorders.

References

JMV 3002: An In-Depth Technical Guide to a Ghrelin Receptor Antagonist

Core Compound Details

| Identifier | Value |

| IUPAC Name | N-[1-[4-[(2,4-dimethoxyphenyl)methyl]-5-(2-phenylethyl)-1,2,4-triazol-3-yl]-2-(1H-indol-3-yl)ethyl]pyridine-2-carboxamide |

| CAS Number | 925239-03-8 |

| Molecular Formula | C₃₅H₃₄N₆O₃ |

| Molecular Weight | 586.70 g/mol |

| SMILES | COc1ccc(Cn2c(CCc3ccccc3)nnc2C(Cc2c[nH]c3ccccc23)NC(=O)c2ccccn2)c(OC)c1 |

Quantitative Data Summary

In Vitro Efficacy

| Assay Type | Parameter | Value (nM) | Cell Line | Notes |

| Radioligand Binding Assay | Kᵢ | 8.7 - 9.2 | HEK293 cells expressing human GHS-R1a | Competitive binding against a radiolabeled ligand.[1] |

| Functional Antagonism | IC₅₀ | 1.1 | In vitro cell-based assay | Inhibition of ghrelin-induced response.[2][3] |

| IP1 Production (Gq activation) | EC₅₀ | ~1000 | HEK293T cells | Partial agonist activity observed. |

| β-arrestin2 Recruitment | - | No activity | HEK293T cells | Neutral antagonist at this pathway. |

In Vivo Efficacy

| Study Type | Species | Parameter | Dose | Effect |

| Food Intake Inhibition | Rat | - | 80 µg/kg | 98% inhibition of hexarelin-stimulated food intake.[2][3] |

| Food Intake Inhibition | Fasted Lean Mice | ED₅₀ | 2.05 mg/kg | Dose-dependent decrease in food intake.[4] |

| Diet-Induced Obesity | Mice | - | 20 mg/kg (twice daily for 14 days) | Decreased food intake, body weight, and adipose tissue mass.[4] |

Pharmacokinetics

| Species | Parameter | Value |

| Mouse | Half-life in blood | 60 minutes |

Signaling Pathways of the Ghrelin Receptor (GHS-R1a) and the Action of JMV 3002

The Growth Hormone Secretagogue Receptor type 1a (GHS-R1a), a G protein-coupled receptor (GPCR), is the primary target of the endogenous ligand ghrelin. Activation of GHS-R1a initiates a cascade of intracellular signaling events. This compound acts as an antagonist at this receptor, modulating these pathways.

The canonical signaling pathway for GHS-R1a involves its coupling to Gαq/11 proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[1][4]

Beyond the canonical Gαq/11 pathway, GHS-R1a can also couple to other G proteins, including Gαi/o and Gα12/13, leading to the modulation of adenylyl cyclase activity and RhoA activation, respectively. Furthermore, upon agonist binding, GHS-R1a can recruit β-arrestins, which mediate receptor desensitization and internalization, and can also initiate G protein-independent signaling cascades, such as the activation of the ERK1/2 pathway.[1]

Interestingly, this compound exhibits biased antagonism at the GHS-R1a receptor. It has been shown to act as a partial agonist for Gq-mediated signaling, evidenced by a weak stimulation of IP1 production. However, it behaves as a neutral antagonist for the β-arrestin pathway, showing no recruitment of β-arrestin2. This biased signaling profile suggests that this compound can selectively modulate downstream pathways of the ghrelin receptor.

References

- 1. Agonism, Antagonism, and Inverse Agonism Bias at the Ghrelin Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ohsu.elsevierpure.com [ohsu.elsevierpure.com]

- 4. Triazole GHS-R1a antagonists JMV4208 and JMV3002 attenuate food intake, body weight, and adipose tissue mass in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

JMV 3002: A Technical Guide to its Discovery, History, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

JMV 3002 is a potent and selective non-peptide antagonist of the growth hormone secretagogue receptor 1a (GHS-R1a), also known as the ghrelin receptor. Its discovery as a trisubstituted 1,2,4-triazole derivative has provided a valuable pharmacological tool for investigating the physiological roles of the ghrelin system and as a potential therapeutic agent for metabolic disorders, particularly obesity. This document provides an in-depth technical overview of the discovery, history, and pharmacological profile of this compound, including its mechanism of action, quantitative data from key in vitro and in vivo studies, and detailed experimental protocols.

Introduction: The Ghrelin System and the Discovery of this compound

The ghrelin receptor (GHS-R1a) is a G protein-coupled receptor (GPCR) predominantly expressed in the hypothalamus and pituitary gland. Its endogenous ligand, ghrelin, is a peptide hormone mainly produced by the stomach that plays a crucial role in stimulating appetite, regulating energy homeostasis, and promoting the release of growth hormone. The development of antagonists for the GHS-R1a has been a significant area of research for the potential treatment of obesity and other metabolic diseases.

This compound emerged from research focused on developing small molecule, non-peptide ligands for the GHS-R1a, offering advantages in terms of oral bioavailability and metabolic stability over peptide-based compounds. It is chemically identified as N-[1-[4-[(2,4-dimethoxyphenyl)methyl]-5-(2-phenylethyl)-1,2,4-triazol-3-yl]-2-(1H-indol-3-yl)ethyl]pyridine-2-carboxamide.

Quantitative Pharmacological Data

The pharmacological properties of this compound have been characterized through a series of in vitro and in vivo studies. The following tables summarize the key quantitative data.

| Parameter | Value | Assay System | Species |

| IC₅₀ | 1.1 nM[1] | Competitive Binding Assay | Not Specified |

| Kᵢ | 8.70 nM, 9.20 nM | Fluorescence Energy Transfer (FRET) based competitive binding assay with purified human GHS-R1a | Human |

| ED₅₀ (Food Intake) | 2.05 mg/kg[2] | Reduction of fasting-induced food intake in lean mice | Mouse |

| Half-life (in blood) | 60 min[2] | In vivo stability study | Mouse |

Table 1: In Vitro and In Vivo Quantitative Data for this compound

Mechanism of Action and Signaling Pathways

This compound functions as a competitive antagonist at the GHS-R1a. The ghrelin receptor is known to couple to several intracellular signaling pathways, with the canonical pathway involving the Gαq subunit of the heterotrimeric G protein. Activation of Gαq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), a key second messenger.

Interestingly, studies have revealed that this compound exhibits biased antagonism. It acts as an antagonist for β-arrestin recruitment and the activation of certain G-protein subtypes, while potentially behaving as a partial agonist for the Gq/IP signaling pathway. This biased signaling profile suggests that this compound can selectively modulate downstream pathways of the ghrelin receptor, which may have implications for its therapeutic application.

Signaling Pathway Diagrams

Caption: Antagonistic action of this compound on the GHS-R1a signaling pathway.

Experimental Protocols

This section provides an overview of the methodologies used in the discovery and characterization of this compound.

Synthesis of this compound

While a detailed step-by-step synthesis protocol for this compound is proprietary, the general synthesis of trisubstituted 1,2,4-triazole derivatives involves a multi-step process. A common approach includes the reaction of a carboxylic acid with a hydrazine to form a hydrazide, which is then cyclized with a suitable reagent to form the 1,2,4-triazole ring. Subsequent N-alkylation and further modifications lead to the final compound.

Caption: General synthetic workflow for 1,2,4-triazole derivatives like this compound.

In Vitro Assays

-

Objective: To determine the binding affinity (Kᵢ or IC₅₀) of this compound for the GHS-R1a.

-

Methodology: A competitive binding assay is performed using cell membranes prepared from a cell line stably expressing the human GHS-R1a (e.g., HEK-293 or CHO cells). A radiolabeled or fluorescently-labeled GHS-R1a ligand (e.g., [¹²⁵I]-His⁹-ghrelin or a fluorescent ghrelin analog) is used as the tracer.

-

Cell membranes are incubated with a fixed concentration of the labeled ligand and varying concentrations of this compound in a suitable binding buffer.

-

The reaction is allowed to reach equilibrium.

-

Bound and free ligand are separated by rapid filtration through glass fiber filters.

-

The radioactivity or fluorescence retained on the filters is quantified.

-

The concentration of this compound that inhibits 50% of the specific binding of the labeled ligand (IC₅₀) is determined by non-linear regression analysis. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.

-

Caption: Workflow for the GHS-R1a competitive binding assay.

-

Objective: To assess the functional activity of this compound as an antagonist by measuring its effect on ghrelin-induced intracellular calcium release.

-

Methodology: A cell-based functional assay is performed using a cell line co-expressing the GHS-R1a and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Cells are plated in a multi-well plate and loaded with the calcium-sensitive dye.

-

Cells are pre-incubated with varying concentrations of this compound or vehicle.

-

Ghrelin is added to the wells to stimulate the GHS-R1a.

-

The change in fluorescence intensity, corresponding to the change in intracellular calcium concentration, is measured over time using a fluorescence plate reader.

-

The ability of this compound to inhibit the ghrelin-induced calcium response is quantified to determine its antagonistic potency.

-

Caption: Workflow for the calcium mobilization assay.

In Vivo Studies

-

Objective: To evaluate the effect of this compound on food intake in an animal model.

-

Methodology:

-

Animals: Male C57BL/6 mice are commonly used. They are individually housed and acclimatized to the experimental conditions.

-

Fasting: Mice are typically fasted for a period (e.g., 18 hours) to induce a robust feeding response.

-

Drug Administration: this compound is dissolved in a suitable vehicle (e.g., saline or a solution containing a solubilizing agent) and administered via an appropriate route (e.g., intraperitoneal injection). A vehicle control group is included.

-

Food Presentation: A pre-weighed amount of standard chow is provided to the mice immediately after drug administration.

-

Measurement: Food intake is measured at various time points (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food.

-

Data Analysis: The cumulative food intake is calculated and compared between the this compound-treated and vehicle-treated groups.

-

-

Objective: To assess the long-term effects of this compound on body weight, food intake, and body composition in a model of obesity.

-

Methodology:

-

Model Induction: Mice are fed a high-fat diet for several weeks to induce obesity.

-

Treatment: DIO mice are treated with this compound (e.g., 20 mg/kg, twice daily) or vehicle for an extended period (e.g., 14 days).[3]

-

Monitoring: Body weight and food intake are monitored regularly throughout the study.

-

Endpoint Analysis: At the end of the treatment period, body composition (e.g., fat mass and lean mass) can be analyzed using techniques like dual-energy X-ray absorptiometry (DEXA).

-

Conclusion

This compound is a well-characterized GHS-R1a antagonist that has been instrumental in advancing our understanding of the ghrelin system. Its potent in vitro and in vivo activity, coupled with its non-peptide nature, makes it a valuable research tool and a lead compound for the development of novel therapeutics for obesity and related metabolic disorders. The detailed pharmacological profile and experimental methodologies presented in this guide provide a comprehensive resource for researchers in the field.

References

JMV 3002: A Technical Guide to its Signaling Pathway and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

JMV 3002 is a potent, non-peptide antagonist of the Growth Hormone Secretagogue Receptor type 1a (GHS-R1a), also known as the ghrelin receptor. As a member of the trisubstituted 1,2,4-triazole chemical class, this compound has been instrumental in elucidating the physiological roles of the ghrelin system, particularly in the regulation of appetite and energy homeostasis. This document provides an in-depth technical overview of the this compound signaling pathway, its mechanism of action, quantitative pharmacological data, and detailed experimental protocols for its characterization.

Core Signaling Pathway of GHS-R1a and this compound's Antagonistic Action

The GHS-R1a is a Class A G-protein coupled receptor (GPCR) that plays a crucial role in mediating the effects of ghrelin, an orexigenic peptide hormone. The receptor is notable for its high level of constitutive activity, meaning it can signal even in the absence of its endogenous ligand, ghrelin. This compound exerts its effects by competitively binding to the GHS-R1a, thereby blocking both ghrelin-induced signaling and the receptor's constitutive activity.

The canonical signaling pathway initiated by GHS-R1a activation involves its coupling to the Gαq/11 protein. This leads to the activation of phospholipase C (PLC), which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). This rise in intracellular calcium is a hallmark of GHS-R1a activation and is a key downstream event that this compound inhibits.

Beyond the canonical Gαq/11 pathway, GHS-R1a can also couple to other G-proteins, such as Gαi/o and Gα12/13, and engage β-arrestin signaling pathways, leading to a complex and potentially biased signaling profile. As an antagonist, this compound is understood to prevent the conformational changes in the receptor necessary to engage these downstream effectors.

Quantitative Pharmacological Data

The potency and binding affinity of this compound have been characterized through various in vitro and in vivo studies. The key quantitative parameters are summarized below.

| Parameter | Value | Species/System | Assay Type | Reference |

| IC₅₀ | 1.1 nM | Rat | Inhibition of Hexarelin-stimulated food intake | [1] |

| Kᵢ | 8.70 nM | Human | Radioligand Binding Assay | BindingDB: BDBM212436 |

| ED₅₀ | 2.05 mg/kg | Mouse | Inhibition of fasting-induced food intake | [2] |

| In vivo effect | 98% inhibition | Rat | Inhibition of Hexarelin-stimulated food intake (at 80 µg/kg) | [1][3] |

Detailed Experimental Protocols

The characterization of this compound involves standard pharmacological assays to determine its affinity and functional activity at the GHS-R1a receptor.

Radioligand Binding Assay (for Kᵢ Determination)

This assay measures the affinity of this compound for the GHS-R1a receptor by assessing its ability to compete with a radiolabeled ligand.

Objective: To determine the equilibrium dissociation constant (Kᵢ) of this compound.

Materials:

-

Membrane preparations from cells stably expressing human GHS-R1a (e.g., HEK293 or CHO cells).

-

Radioligand: [¹²⁵I]-His⁹-Ghrelin.

-

Non-specific binding control: Unlabeled ghrelin (1 µM).

-

This compound at various concentrations.

-

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, protease inhibitors, pH 7.5.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.5.

-

Glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.3% polyethyleneimine (PEI).

-

Scintillation counter.

Protocol:

-

Reaction Setup: In a 96-well plate, combine membrane homogenate (typically 20-50 µg protein), a fixed concentration of [¹²⁵I]-His⁹-Ghrelin (e.g., at its Kₔ value), and a range of concentrations of this compound.

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.

-

Filtration: Terminate the binding reaction by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester. This separates bound from free radioligand.

-

Washing: Wash the filters rapidly with ice-cold wash buffer (e.g., 4 times) to remove non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. The IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined using non-linear regression. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Intracellular Calcium Mobilization Assay (for Functional Antagonism)

This functional assay measures the ability of this compound to block the increase in intracellular calcium induced by a GHS-R1a agonist.

Objective: To determine the functional antagonist potency of this compound.

Materials:

-

CHO or HEK293 cells transiently or stably expressing human GHS-R1a.

-

GHS-R1a agonist (e.g., ghrelin or hexarelin).

-

This compound at various concentrations.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

Fluorescence plate reader with automated injection capabilities (e.g., FLIPR).

Protocol:

-

Cell Plating: Plate the GHS-R1a expressing cells in a black-walled, clear-bottom 96-well or 384-well plate and allow them to adhere overnight.

-

Dye Loading: Remove the culture medium and load the cells with the calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer for 1 hour at 37°C.

-

Antagonist Pre-incubation: Wash the cells with assay buffer to remove excess dye. Add various concentrations of this compound to the wells and incubate for a defined period (e.g., 15-30 minutes) at room temperature.

-

Agonist Stimulation and Measurement: Place the plate in the fluorescence plate reader. Measure the baseline fluorescence, then inject the GHS-R1a agonist (at a concentration that elicits a submaximal response, e.g., EC₈₀) into the wells.

-

Fluorescence Reading: Immediately after agonist injection, monitor the change in fluorescence intensity over time. The peak fluorescence response corresponds to the maximum intracellular calcium concentration.

-

Data Analysis: The antagonist effect of this compound is quantified by the reduction in the agonist-induced fluorescence signal. Plot the percentage of inhibition against the log concentration of this compound to determine the IC₅₀ value.

In Vivo Hexarelin-Stimulated Food Intake Assay (Rat Model)

This in vivo assay assesses the ability of this compound to block the orexigenic (appetite-stimulating) effect of a potent GHS-R1a agonist.

Objective: To evaluate the in vivo antagonist efficacy of this compound on feeding behavior.

Materials:

-

Adult male rats (e.g., Sprague-Dawley).

-

Hexarelin (GHS-R1a agonist).

-

This compound.

-

Vehicle for injections (e.g., saline).

-

Standard rat chow and water.

-

Metabolic cages for monitoring food intake.

Protocol:

-

Acclimatization: House rats individually in cages and acclimatize them to handling and injection procedures for several days. Ensure they have ad libitum access to food and water.

-

Fasting: Fast the animals for a predetermined period (e.g., 24 hours) before the experiment to ensure a robust feeding response.

-

Drug Administration: Administer this compound (e.g., 80 µg/kg) or vehicle via a specific route (e.g., subcutaneous or intraperitoneal injection).

-

Agonist Challenge: After a set pre-treatment time (e.g., 15-30 minutes), administer hexarelin (e.g., 80 µg/kg, s.c.) or vehicle.

-

Food Presentation: Immediately after the hexarelin injection, present a pre-weighed amount of food to the rats.

-

Measurement of Food Intake: Measure the cumulative food intake at several time points (e.g., 1, 2, and 4 hours) by weighing the remaining food.

-

Data Analysis: Compare the food intake between the different treatment groups (Vehicle + Vehicle, Vehicle + Hexarelin, this compound + Hexarelin). The percentage of inhibition by this compound is calculated relative to the hexarelin-stimulated food intake.

Conclusion

This compound is a well-characterized and potent antagonist of the GHS-R1a receptor. It acts by blocking the canonical Gαq/11-PLC-Ca²⁺ signaling pathway, thereby inhibiting both the constitutive activity of the receptor and the effects of agonists like ghrelin and hexarelin. Its efficacy in reducing food intake in preclinical models highlights the critical role of the ghrelin system in appetite regulation. The data and protocols presented in this guide provide a comprehensive resource for researchers utilizing this compound to further investigate the therapeutic potential of targeting the ghrelin receptor in metabolic and other disorders.

References

JMV 3002: A Technical Guide to its Role in Metabolic Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

JMV 3002 is a potent and selective non-peptidic antagonist of the growth hormone secretagogue receptor 1a (GHS-R1a), more commonly known as the ghrelin receptor. Ghrelin, the endogenous ligand for this receptor, is a key orexigenic hormone, stimulating appetite and promoting energy storage. By blocking the action of ghrelin, this compound presents a promising therapeutic avenue for the management of metabolic disorders characterized by excessive food intake and obesity. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, summarizing key quantitative data from preclinical studies, and outlining relevant experimental protocols.

Introduction

The escalating global prevalence of obesity and its associated metabolic comorbidities, including type 2 diabetes and cardiovascular disease, has intensified the search for effective pharmacological interventions. The ghrelin system has emerged as a critical regulator of energy homeostasis, making it a prime target for drug development. This compound, a trisubstituted 1,2,4-triazole derivative, has demonstrated significant potential in preclinical models by attenuating food intake and reducing body weight. This document serves as a technical resource for researchers and drug development professionals interested in the application of this compound in metabolic research.

Mechanism of Action: Ghrelin Receptor Antagonism

This compound exerts its effects by competitively binding to the GHS-R1a, thereby preventing the binding of its natural ligand, acylated ghrelin. The GHS-R1a is a G protein-coupled receptor primarily expressed in the hypothalamus, a key brain region for the regulation of appetite and energy balance.

Upon activation by ghrelin, the GHS-R1a initiates a downstream signaling cascade that promotes the expression and release of orexigenic neuropeptides, namely Neuropeptide Y (NPY) and Agouti-related peptide (AgRP), from the arcuate nucleus of the hypothalamus. These neuropeptides, in turn, stimulate appetite and suppress energy expenditure.

This compound, by acting as an antagonist, blocks this signaling pathway at its origin. This leads to a reduction in the downstream signaling that promotes hunger, ultimately resulting in decreased food intake and a negative energy balance.

Signaling Pathway of Ghrelin Receptor and the Antagonistic Action of this compound

Methodological & Application

Application Notes and Protocols for In Vivo Administration of JMV 3002

For Researchers, Scientists, and Drug Development Professionals

Overview of JMV 3002

This compound is a potent and selective non-peptide antagonist of the ghrelin receptor (GHS-R1a). The ghrelin receptor is a G protein-coupled receptor primarily known for its role in stimulating growth hormone secretion, appetite, and regulating energy homeostasis. By blocking the binding of ghrelin, this compound is a valuable tool for investigating the physiological roles of the ghrelin system and for the potential development of therapeutics targeting obesity and other metabolic disorders. In preclinical studies, this compound has been shown to effectively reduce food intake and body weight in rodents.

Quantitative Data Summary

The following tables summarize key in vitro and in vivo data for this compound and other relevant ghrelin receptor antagonists.

Table 1: In Vitro Activity of this compound

| Parameter | Species/Cell Line | Value |

| IC₅₀ (GHS-R1a Binding) | - | 1.1 nM |

Table 2: In Vivo Effects and Pharmacokinetics of this compound

| Effect | Species | Administration Route | Dose | Key Findings | Reference |

| Inhibition of Hexarelin-Stimulated Food Intake | Rat | - | 80 µg/kg | Inhibited food intake by up to 98%. | |

| Growth Hormone Secretion | Infant Rat | - | 160 µg/kg | Did not inhibit hexarelin-stimulated growth hormone secretion. | |

| Food Intake Reduction | Fasted Lean Mice | Intraperitoneal (i.p.) | ED₅₀: 2.05 mg/kg | Dose-dependently decreased food intake. | [1] |

| Body Weight and Adipose Tissue Mass | Mice | - | - | Attenuated body weight and adipose tissue mass. | [1] |

| Pharmacokinetics | |||||

| Half-life (in blood) | Mouse | - | - | 60 minutes | [1] |

Table 3: Comparative In Vivo Data of Other Ghrelin Receptor Antagonists

| Compound | Species | Administration Route | Dose | Effect | Reference |

| JMV 2959 | Rat | Intracerebroventricular (i.c.v.) | 8 µg | Total blockade of ghrelin-induced food intake. | [1] |

| JMV 2959 | Male Rat | - | 2 mg/kg | Suppressed cue-reinforced cocaine-seeking. | [2] |

| [D-Lys3]-GHRP-6 | Food-deprived Lean Mice | Intraperitoneal (i.p.) | 200 nmol/mouse | Reduced cumulative food intake. | [3] |

| [D-Lys3]-GHRP-6 | ob/ob Obese Mice | Intraperitoneal (i.p.) | 200 nmol/mouse (every 12h for 6 days) | Reduced body weight gain. | [3] |

| YIL-781 | Diet-induced Obese Mice | Oral (p.o.) | Daily | Reduced food intake and weight loss. | [4] |

| PF-05190457 | Human | Oral (p.o.) | - | Well-tolerated with acceptable pharmacokinetics for daily dosing. | [5] |

Signaling Pathways

Ghrelin Receptor (GHS-R1a) Signaling Pathway

The ghrelin receptor (GHS-R1a) is a G protein-coupled receptor that can activate multiple downstream signaling cascades upon binding of its endogenous ligand, ghrelin. The primary signaling pathway involves the coupling to Gαq/11, which activates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The receptor can also couple to other G proteins, such as Gαi/o and Gα12/13, leading to the modulation of adenylyl cyclase activity and activation of RhoA pathways, respectively. This compound acts by competitively binding to GHS-R1a, thereby preventing ghrelin-induced activation of these downstream signaling events.

Caption: Ghrelin receptor signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Preparation of this compound for In Vivo Administration

Materials:

-

This compound (lyophilized powder)

-

Sterile, pyrogen-free 0.9% saline

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Calibrated micropipettes and sterile tips

Procedure:

-

Allow the lyophilized this compound to equilibrate to room temperature before opening the vial.

-

Reconstitute the peptide in sterile 0.9% saline to create a stock solution. For example, to make a 1 mg/mL stock solution, dissolve 1 mg of this compound in 1 mL of sterile saline.

-

Vortex gently to ensure the compound is fully dissolved.

-

Perform serial dilutions of the stock solution with sterile 0.9% saline to achieve the desired final concentrations for injection.

-

It is recommended to prepare fresh solutions on the day of the experiment. If short-term storage is necessary, store aliquots of the stock solution at -20°C.

Intraperitoneal (i.p.) Injection Protocol for Mice

Materials:

-

Prepared this compound solution

-

Sterile syringes (e.g., 1 mL)

-

Sterile needles (25-27 gauge)

-

70% ethanol wipes

-

Animal scale

Procedure:

-

Weigh the mouse to determine the correct injection volume. The recommended maximum injection volume for mice is 10 mL/kg.[6]

-

Draw the calculated volume of this compound solution or vehicle (0.9% saline) into the syringe.

-

Properly restrain the mouse. A common method is to scruff the mouse by grasping the loose skin over the neck and shoulders, and securing the tail.

-

Position the mouse in dorsal recumbency (on its back) with the head tilted slightly downwards.[7]

-

Wipe the injection site with 70% ethanol. The preferred injection site is the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[6]

-

Insert the needle, bevel up, at a 30-45 degree angle into the abdominal cavity.[7]

-

Gently aspirate by pulling back on the plunger to ensure the needle has not entered a blood vessel or organ. If blood or other fluid appears, discard the syringe and prepare a new injection.[7]

-

If aspiration is clear, inject the solution smoothly and steadily.

-

Withdraw the needle and return the mouse to its cage.

-

Monitor the animal for any adverse reactions following the injection.

Experimental Workflow for a Food Intake Study

This workflow outlines a typical experiment to assess the effect of this compound on food intake in mice.

References

- 1. researchgate.net [researchgate.net]

- 2. Ghrelin receptor antagonist JMV2959 blunts cocaine and oxycodone drug-seeking, but not self-administration, in male rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ghrelin Receptor Antagonist [D-lys3] / GHRP-6 [phoenixbiotech.net]

- 4. Small-molecule ghrelin receptor antagonists improve glucose tolerance, suppress appetite, and promote weight loss - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics and pharmacodynamics of PF‐05190457: The first oral ghrelin receptor inverse agonist to be profiled in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. animalcare.ubc.ca [animalcare.ubc.ca]

- 7. benchchem.com [benchchem.com]

Application Notes and Protocols for JMV 3002 and the Study of GPR183 Signaling in Mice

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols relevant to in vivo studies in mice. It is important to clarify a key distinction at the outset. The query specified "JMV 3002," a compound that has been characterized as a growth hormone secretagogue receptor 1a (GHS-R1a) antagonist. Its primary mechanism of action is the blockage of the ghrelin receptor, which is involved in appetite regulation.

The core requirements of the request, however, focus on the G protein-coupled receptor 183 (GPR183), also known as the Epstein-Barr virus-induced gene 2 (EBI2). GPR183 and its endogenous ligand, 7α,25-dihydroxycholesterol (7α,25-OHC), play a crucial role in the immune system, particularly in guiding the migration of immune cells.

Therefore, this document is structured into two main sections to address both aspects of the user's request. The first section provides information on the dosage and administration of the GHS-R1a antagonist, this compound, in mice. The second, more detailed section, focuses on the signaling pathway of GPR183 and provides protocols for its study, in line with the user's specific requirements for detailed methodologies and visualizations.

Section 1: this compound - A GHS-R1a Antagonist

This compound is a trisubstituted 1,2,4-triazole that acts as an antagonist of the ghrelin receptor, GHS-R1a. By blocking this receptor, this compound can inhibit the orexigenic (appetite-stimulating) effects of ghrelin.

Quantitative Data for this compound in Mice

The following table summarizes the reported dosages and effects of this compound in mouse models.

| Parameter | Species | Dosage | Effect |

| ED₅₀ (Food Intake) | Lean Mice (fasted) | 2.05 mg/kg | Dose-dependent decrease in food intake |

| Chronic Dosing | Diet-Induced Obese (DIO) Mice | 20 mg/kg (twice daily for 14 days) | Decrease in food intake, body weight, and adipose tissue mass |

Experimental Protocol: In Vivo Administration of this compound to Mice

This protocol describes a general procedure for the administration of this compound to mice to study its effects on food intake and body weight.

Materials:

-

This compound

-

Vehicle (e.g., sterile saline, PBS, or a solution containing a solubilizing agent like DMSO and Tween 80, depending on the compound's solubility)

-

Syringes and needles (appropriate gauge for the route of administration)

-

Animal balance

-

Metabolic cages for monitoring food and water intake (optional)

Procedure:

-

Preparation of this compound Solution:

-

Based on the desired dose and the average weight of the mice, calculate the required amount of this compound.

-

Dissolve this compound in the chosen vehicle. If using DMSO, ensure the final concentration in the injection volume is non-toxic to the animals. A common practice is to first dissolve the compound in a small amount of DMSO and then dilute it with saline or PBS.

-

Prepare a fresh solution on the day of the experiment.

-

-

Animal Handling and Dosing:

-

House the mice in a controlled environment with a regular light-dark cycle and access to food and water ad libitum, unless the experimental design requires fasting.

-

On the day of the experiment, weigh each mouse to calculate the exact volume of the this compound solution to be administered.

-

Administer this compound via the desired route. Intraperitoneal (i.p.) or subcutaneous (s.c.) injections are common for this type of compound.

-

For acute studies on food intake, mice are often fasted for a period (e.g., 12-18 hours) before administration of the compound.

-

For chronic studies, administer the compound at the determined frequency (e.g., twice daily) for the duration of the study.

-

-

Monitoring and Data Collection:

-

After administration, monitor the animals for any adverse effects.

-

Measure food and water intake at regular intervals.

-

For chronic studies, monitor body weight daily.

-

At the end of the study, tissues such as adipose depots can be collected for further analysis.

-

Experimental Workflow for this compound Administration

GHS-R1a Signaling Pathway

Ghrelin, the endogenous ligand for GHS-R1a, stimulates the receptor, leading to the activation of Gq/11 proteins. This initiates a signaling cascade that results in increased intracellular calcium and the activation of downstream pathways that promote appetite. This compound, as an antagonist, binds to GHS-R1a and prevents ghrelin from activating this pathway.

Section 2: GPR183 (EBI2) - An Oxysterol Receptor

GPR183 is a G protein-coupled receptor that is activated by oxysterols, most potently by 7α,25-dihydroxycholesterol (7α,25-OHC). This receptor plays a critical role in the immune system by directing the migration of B cells, T cells, and dendritic cells to specific locations within lymphoid tissues.

GPR183 Signaling Pathway

Activation of GPR183 by 7α,25-OHC leads to the coupling of the receptor to inhibitory G proteins of the Gαi family. This initiates a signaling cascade that involves the inhibition of adenylyl cyclase and the activation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. These signaling events ultimately lead to changes in gene expression that promote cell migration and other immune responses.[1][2]

Experimental Protocol: In Vitro GPR183 Activation Assay (cAMP Measurement)

This protocol describes a method to measure the activation of GPR183 in a cell-based assay by quantifying changes in intracellular cyclic AMP (cAMP) levels. Since GPR183 couples to Gαi, its activation leads to an inhibition of adenylyl cyclase, resulting in a decrease in cAMP levels. This assay is typically performed in cells co-expressing GPR183 and a constitutively active adenylyl cyclase or stimulated with an adenylyl cyclase activator like forskolin to establish a measurable baseline of cAMP.

Materials:

-

HEK293 cells (or other suitable cell line)

-

Expression vector for human GPR183

-

Transfection reagent

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

-

Assay buffer (e.g., HBSS with HEPES and a phosphodiesterase inhibitor like IBMX)

-

Forskolin

-

7α,25-dihydroxycholesterol (7α,25-OHC)

-

cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen-based)

-

White opaque 384-well plates

Procedure:

-

Cell Culture and Transfection:

-

Culture HEK293 cells in T75 flasks until they reach 80-90% confluency.

-

Transfect the cells with the GPR183 expression vector using a suitable transfection reagent according to the manufacturer's protocol.

-

24 hours post-transfection, harvest the cells and seed them into white opaque 384-well plates at a density of 5,000-10,000 cells per well.

-

Incubate the plates for another 24 hours.

-

-

Compound Preparation:

-

Prepare a stock solution of 7α,25-OHC in a suitable solvent (e.g., ethanol or DMSO).

-

Perform serial dilutions of 7α,25-OHC in assay buffer to create a dose-response curve.

-

Prepare a solution of forskolin in assay buffer at a concentration that elicits a submaximal stimulation of cAMP production (e.g., 1-10 µM).

-

-

cAMP Assay:

-

Remove the culture medium from the cell plates and replace it with assay buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX).

-

Add the serially diluted 7α,25-OHC to the wells.

-

Immediately add the forskolin solution to all wells (except for the negative control).

-

Incubate the plate at room temperature for 30-60 minutes.

-

-

cAMP Detection:

-

Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP detection kit according to the manufacturer's instructions.

-

Read the plate on a suitable plate reader (e.g., a luminometer or fluorescence reader).

-

-

Data Analysis:

-

Plot the cAMP levels against the concentration of 7α,25-OHC.

-

Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value for 7α,25-OHC-mediated inhibition of forskolin-stimulated cAMP production.

-

Experimental Workflow for GPR183 cAMP Assay

References

- 1. Activation of GPR183 by 7α,25-Dihydroxycholesterol Induces Behavioral Hypersensitivity through Mitogen-Activated Protein Kinase and Nuclear Factor-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activation of GPR183 by 7 α,25-Dihydroxycholesterol Induces Behavioral Hypersensitivity through Mitogen-Activated Protein Kinase and Nuclear Factor- κ B - PubMed [pubmed.ncbi.nlm.nih.gov]

JMV 3002: Application Notes and Protocols for In Vitro and In Vivo Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution and use of JMV 3002, a potent antagonist of the ghrelin receptor (GHS-R1a), for both laboratory and preclinical research.

Product Information

| Parameter | Value | Reference |

| Compound Name | This compound | |

| CAS Number | 925239-03-8 | [1][2] |

| Molecular Formula | C₃₅H₃₄N₆O₃ | [1][2] |

| Molecular Weight | 586.7 g/mol | [1][2] |

| In Vitro Activity | IC₅₀ = 1.1 nM for ghrelin receptor (GHS-R1a) | [2] |

Solubility Data

This compound exhibits solubility in various organic solvents and aqueous solutions. The following table summarizes the solubility of this compound in common laboratory solvents.

| Solvent | Solubility |

| Dimethylformamide (DMF) | ~30 mg/mL |

| Dimethyl sulfoxide (DMSO) | ~20 mg/mL |

| Ethanol | ~30 mg/mL |

| Ethanol:PBS (pH 7.2) (1:3) | ~0.25 mg/mL |

Data sourced from Cayman Chemical product information sheet.[2]

Experimental Protocols

Preparation of Stock Solutions

For in vitro experiments, it is recommended to prepare a concentrated stock solution of this compound in an organic solvent.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Sterile, nuclease-free microcentrifuge tubes

Protocol:

-

Aseptically weigh the desired amount of this compound powder.

-

Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

-

Vortex thoroughly until the compound is completely dissolved.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solutions at -20°C for short-term storage or -80°C for long-term storage.

Preparation of Working Solutions for In Vitro Assays

Materials:

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Appropriate cell culture medium or assay buffer

Protocol:

-

Thaw a vial of the this compound stock solution at room temperature.

-

Perform serial dilutions of the stock solution with the cell culture medium or assay buffer to achieve the desired final concentrations for the experiment.

-

Ensure the final concentration of the organic solvent (e.g., DMSO) in the assay is low (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity. A vehicle control (medium or buffer with the same final concentration of the solvent) should always be included in the experimental design.

Preparation of Formulations for In Vivo Administration

For in vivo studies, the vehicle for administration will depend on the route of administration (e.g., intravenous, intraperitoneal, oral). The following is a general guideline for preparing a formulation for intraperitoneal injection.

Materials:

-

This compound powder

-

Ethanol

-

Phosphate-buffered saline (PBS), pH 7.2

-

Sterile vials

Protocol:

-

Weigh the required amount of this compound.

-

Dissolve the this compound in a minimal amount of ethanol. For example, to prepare a 0.25 mg/mL solution, first dissolve the compound in ethanol.

-

Slowly add PBS (pH 7.2) to the ethanol solution while vortexing to reach the final desired volume (e.g., a 1:3 ratio of ethanol to PBS).[2]

-

Ensure the final solution is clear and free of precipitation. If precipitation occurs, gentle warming or sonication may be required.

-

The final formulation should be sterile-filtered before administration.

-

Always prepare a vehicle control solution (e.g., 1:3 ethanol:PBS) to administer to the control group of animals.

Signaling Pathway and Experimental Workflow

Ghrelin Receptor Signaling Pathway

This compound acts as an antagonist at the ghrelin receptor (GHS-R1a), a G-protein coupled receptor (GPCR). The binding of ghrelin to its receptor typically activates downstream signaling cascades. This compound blocks these effects.

Caption: Ghrelin signaling pathway and the inhibitory action of this compound.

Experimental Workflow for In Vitro Characterization

The following diagram outlines a typical workflow for characterizing the effect of this compound on ghrelin-induced cellular responses.

Caption: A typical experimental workflow for in vitro studies of this compound.

References

Application Notes and Protocols for JMV 3002 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

JMV 3002 is a potent and selective antagonist of the Ghrelin Receptor (GHSR), also known as the Growth Hormone Secretagogue Receptor (GHS-R1a). Ghrelin, the endogenous ligand for GHSR, is a peptide hormone that plays a crucial role in regulating appetite, energy homeostasis, and growth hormone release. As a GHSR antagonist, this compound effectively blocks the intracellular signaling pathways activated by ghrelin, making it a valuable tool for studying the physiological and pathological roles of the ghrelin system. These application notes provide detailed protocols for utilizing this compound in cell culture to investigate its effects on GHSR-mediated signaling.

Mechanism of Action

This compound is a competitive antagonist at the ghrelin receptor.[1] It binds to GHSR with high affinity, preventing the binding of ghrelin and other agonists. The primary signaling pathway activated by ghrelin binding to GHSR is the Gq/11 protein pathway, which leads to the activation of phospholipase C (PLC), subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG), and ultimately the mobilization of intracellular calcium ([Ca2+]). GHSR can also couple to other G-proteins, such as Gi/o and G12/13, leading to the modulation of adenylyl cyclase activity and other downstream effectors, including the ERK/MAPK pathway. This compound is expected to inhibit these ghrelin-induced signaling events.

Data Presentation

The following table summarizes the key quantitative data for this compound.

| Parameter | Value | Reference |

| Binding Affinity (IC50) | 1.1 nM | [1] |

| Functional Potency (IC50) | ||

| Inhibition of Ghrelin-induced Calcium Mobilization | Experimentally Determined | See Protocol 1 |

| Inhibition of Ghrelin-induced ERK Phosphorylation | Experimentally Determined | See Protocol 2 |

| Inhibition of Ghrelin-induced cAMP Modulation | Experimentally Determined | See Protocol 3 |

Recommended Cell Lines

The choice of cell line is critical for studying the effects of this compound. The ideal cell line should endogenously express GHSR or be engineered to stably express recombinant GHSR. Commonly used and recommended cell lines include:

-

HEK293-GHSR: Human Embryonic Kidney 293 cells stably transfected with the human GHSR gene.

-

CHO-K1-GHSR: Chinese Hamster Ovary K1 cells stably transfected with the human GHSR gene.

These cell lines provide a robust and reproducible system for assessing the antagonist activity of this compound.

Experimental Protocols

Herein, we provide detailed protocols for key experiments to characterize the antagonist activity of this compound in cell culture.

Protocol 1: Intracellular Calcium Mobilization Assay

This assay measures the ability of this compound to inhibit ghrelin-induced increases in intracellular calcium concentration.

Materials:

-

HEK293-GHSR or CHO-K1-GHSR cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

Ghrelin (human)

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

-

Pluronic F-127

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

96-well or 384-well black, clear-bottom microplates

-

Fluorescence plate reader with kinetic reading capabilities

Procedure:

-

Cell Seeding: Seed HEK293-GHSR or CHO-K1-GHSR cells into a black, clear-bottom 96-well or 384-well plate at a density that will result in a confluent monolayer on the day of the assay.

-

Dye Loading: On the day of the assay, remove the culture medium and load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) prepared in assay buffer, typically for 1 hour at 37°C.

-

Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare a stock solution of ghrelin in assay buffer.

-

Antagonist Incubation: After dye loading, wash the cells with assay buffer and then add the various concentrations of this compound to the wells. Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.

-

Calcium Measurement: Place the plate in a fluorescence plate reader. Start the kinetic read, establishing a baseline fluorescence.

-

Agonist Stimulation: After a short baseline reading, add a pre-determined concentration of ghrelin (typically EC80) to all wells (except for negative controls) and continue the kinetic read for a sufficient duration to capture the peak calcium response.

-

Data Analysis: Determine the peak fluorescence intensity for each well. Normalize the data to the baseline and express the results as a percentage of the maximal ghrelin response. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: ERK1/2 Phosphorylation Assay (Western Blot)

This protocol determines the ability of this compound to block ghrelin-induced phosphorylation of ERK1/2.

Materials:

-

HEK293-GHSR or CHO-K1-GHSR cells

-

Cell culture medium

-

This compound

-

Ghrelin (human)

-

Serum-free medium

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-ERK1/2 (p-ERK) and anti-total-ERK1/2 (t-ERK)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Protein electrophoresis and Western blotting equipment

Procedure:

-

Cell Culture and Starvation: Culture HEK293-GHSR or CHO-K1-GHSR cells to near confluency. The day before the experiment, replace the growth medium with serum-free medium to reduce basal ERK phosphorylation.

-

Compound Treatment: On the day of the experiment, pre-incubate the cells with various concentrations of this compound for 30 minutes.

-

Agonist Stimulation: Stimulate the cells with a fixed concentration of ghrelin (e.g., 100 nM) for a short period (e.g., 5-10 minutes).

-

Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).

-

Incubate the membrane with primary antibodies against p-ERK and t-ERK.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensities for p-ERK and t-ERK. Normalize the p-ERK signal to the t-ERK signal for each sample. Plot the normalized p-ERK levels against the this compound concentration to determine the inhibitory effect.

Protocol 3: cAMP Modulation Assay

This assay is used to investigate if this compound can affect ghrelin's potential modulation of cAMP levels, likely through Gi/o coupling.

Materials:

-

HEK293-GHSR or CHO-K1-GHSR cells

-

Cell culture medium

-

This compound

-

Ghrelin (human)

-

Forskolin (an adenylyl cyclase activator)

-

cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)

-

384-well or 96-well assay plates

Procedure:

-

Cell Seeding: Seed HEK293-GHSR or CHO-K1-GHSR cells into the appropriate assay plate and culture overnight.

-

Compound Pre-incubation: On the day of the assay, pre-incubate the cells with various concentrations of this compound for 15-30 minutes.

-

Co-stimulation: Add a mixture of ghrelin and forskolin to the wells. Forskolin is used to elevate intracellular cAMP levels, allowing for the detection of inhibitory effects mediated by Gi/o-coupled receptors.

-

Incubation: Incubate the plate at room temperature for the time specified in the cAMP assay kit protocol (typically 30-60 minutes).

-

cAMP Measurement: Following the incubation, lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

-

Data Analysis: Plot the measured cAMP levels against the logarithm of the this compound concentration. Fit the data to determine the IC50 of this compound for the inhibition of ghrelin's effect on forskolin-stimulated cAMP production.

Visualizations

Caption: GHSR signaling pathway and the inhibitory action of this compound.

Caption: Workflow for the intracellular calcium mobilization assay.

Caption: Workflow for the ERK1/2 phosphorylation assay.

References

Application Notes and Protocols for JMV 3002 in Food Intake Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing JMV 3002, a potent and selective antagonist of the Growth Hormone Secretagogue Receptor 1a (GHS-R1a), in preclinical studies investigating food intake and appetite regulation. The following sections detail the mechanism of action, experimental protocols, and expected outcomes based on available scientific literature.

Introduction to this compound

This compound is a trisubstituted 1,2,4-triazole compound that acts as a competitive antagonist of the GHS-R1a, also known as the ghrelin receptor.[1] Ghrelin, the endogenous ligand for GHS-R1a, is the only known peripherally released hormone that stimulates food intake (orexigenic effect).[1] By blocking the action of ghrelin, this compound presents a promising therapeutic approach for conditions associated with increased appetite and obesity. In animal models, this compound has been shown to effectively decrease food intake, reduce body weight, and lower adipose tissue mass.[1]

Mechanism of Action: GHS-R1a Antagonism

The GHS-R1a is a G-protein coupled receptor (GPCR) highly expressed in the hypothalamus, a key brain region controlling appetite and energy homeostasis. Specifically, these receptors are found on orexigenic neurons that produce neuropeptide Y (NPY) and agouti-related peptide (AgRP) in the arcuate nucleus (ARC).

When ghrelin binds to GHS-R1a, it activates downstream signaling pathways that lead to the release of NPY and AgRP. These neuropeptides, in turn, stimulate appetite and promote food consumption.

This compound competitively binds to the GHS-R1a, preventing ghrelin from exerting its orexigenic effects. This blockade of the ghrelin signaling pathway is the primary mechanism by which this compound reduces food intake.

Signaling Pathway of GHS-R1a and Inhibition by this compound

Caption: GHS-R1a signaling pathway and its inhibition by this compound.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on food intake and body weight in mice as reported in scientific literature.

Table 1: Effect of this compound on Food Intake in Mice

| Species/Strain | Treatment Group | Dose | Administration Route | Duration | % Reduction in Food Intake (Compared to Control) | Reference |

| C57BL/6 Mice (lean, fasted) | This compound | 2.05 mg/kg (ED50) | Intraperitoneal | Acute | 50% | [1] |

| C57BL/6 Mice (diet-induced obesity) | This compound | 20 mg/kg (twice daily) | Intraperitoneal | 14 days | Significant decrease (exact % not specified) | [1] |

Table 2: Effect of this compound on Body Weight in Mice

| Species/Strain | Treatment Group | Dose | Administration Route | Duration | % Reduction in Body Weight (Compared to Control) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | C57BL/6 Mice (diet-induced obesity) | this compound | 20 mg/kg (twice daily) | Intraperitoneal | 14 days | Significant decrease (exact % not specified) |[1] |

Experimental Protocols

This section provides detailed protocols for conducting food intake studies in mice using this compound.

Protocol 1: Acute Food Intake Study in Fasted Mice

This protocol is designed to assess the acute anorectic effect of this compound in mice after a period of fasting.

Materials:

-

This compound

-

Vehicle (e.g., sterile saline with a solubilizing agent like Tween 80, specific formulation to be optimized)

-

Male C57BL/6 mice (8-10 weeks old)

-

Standard laboratory chow

-

Metabolic cages or standard cages with wire mesh floors

-

Analytical balance

Experimental Workflow:

Caption: Experimental workflow for an acute food intake study.

Procedure:

-

Acclimatization: Acclimate mice to the housing facility for at least 7 days before the experiment.

-

Housing: House mice individually in metabolic cages or standard cages with wire mesh floors to allow for accurate food intake measurement and prevent coprophagy. Allow a 24-hour habituation period to single housing.

-

Fasting: Fast the mice for 18 hours overnight with free access to water.

-

Grouping: Randomly assign mice to treatment groups (e.g., Vehicle control, this compound at various doses).

-

This compound Preparation and Administration:

-

Prepare a stock solution of this compound in a suitable vehicle. The final injection volume should be consistent across all animals (e.g., 5-10 ml/kg).

-

Administer this compound or vehicle via intraperitoneal (IP) injection.

-

-

Food Presentation: Immediately after injection, provide a pre-weighed amount of standard laboratory chow.

-

Food Intake Measurement: Measure the amount of food consumed at regular intervals (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food.

-

Data Analysis: Calculate the cumulative food intake for each time point and compare the results between the this compound-treated groups and the vehicle control group using appropriate statistical methods (e.g., t-test or ANOVA).

Protocol 2: Chronic Food Intake and Body Weight Study in Diet-Induced Obese (DIO) Mice

This protocol is designed to evaluate the long-term effects of this compound on food intake, body weight, and body composition in a model of diet-induced obesity.

Materials:

-

This compound

-

Vehicle

-

Male C57BL/6 mice (4-6 weeks old at the start of the diet)

-

High-fat diet (HFD; e.g., 45-60% kcal from fat)

-

Standard laboratory chow (for control group)

-

Analytical balance

-

Body composition analyzer (e.g., DEXA or NMR)

Experimental Workflow:

Caption: Experimental workflow for a chronic food intake study.

Procedure:

-

Diet-Induced Obesity: Feed mice a high-fat diet for 8-12 weeks to induce obesity. A control group should be maintained on a standard chow diet.

-

Baseline Measurements: Before starting the treatment, record the baseline body weight, daily food intake, and body composition of all mice.

-

Grouping: Randomly assign the obese mice to treatment groups (e.g., Vehicle control, this compound).

-

Chronic this compound Administration:

-

Prepare this compound or vehicle as described in Protocol 1.

-

Administer this compound or vehicle chronically, for example, twice daily via IP injection for 14 days.[1]

-

-

Daily Monitoring: Measure food intake and body weight daily throughout the treatment period.

-

Final Measurements: At the end of the treatment period, measure the final body weight and body composition.

-